molecular formula C11H16N2O3 B8735542 tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate

tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No. B8735542
M. Wt: 224.26 g/mol
InChI Key: OSZSHEZRUDEESM-UHFFFAOYSA-N
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Patent
US06342504B1

Procedure details

The compound of Example 137 (54 g, 0.213 mole) and 880 ml of methanol and 5 g of 10% palladium on carbon were stirred under 1 Atm of hydrogen for 24 hours. The reaction mixture was filtered and the carbon was washed with 200 mL of dichloromethane. The organic layer was evaporated to yield 47.08 g (98.5 %) of the title compound as a brown solid.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
880 mL
Type
solvent
Reaction Step One
Yield
98.5%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](=[O:18])[N:6]([CH2:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:7]=[CH:8][CH:9]=1)([O-])=O.[H][H]>[Pd].CO>[C:14]([O:13][C:11](=[O:12])[CH2:10][N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([NH2:1])[C:5]1=[O:18])([CH3:17])([CH3:15])[CH3:16]

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(N(C=CC1)CC(=O)OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
880 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the carbon was washed with 200 mL of dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CN1C(C(=CC=C1)N)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47.08 g
YIELD: PERCENTYIELD 98.5%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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